4-Chromanone

概要

説明

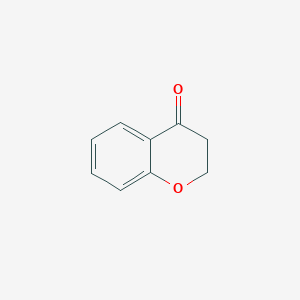

4-Chromanone: chroman-4-one or 2,3-dihydro-1-benzopyran-4-one , is a significant heterocyclic compound that belongs to the class of oxygen-containing heterocycles. It consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone ring. This compound is a major building block in a large class of medicinal compounds and exhibits a broad spectrum of significant biological and pharmaceutical activities .

準備方法

Synthetic Routes and Reaction Conditions:

Pechmann Condensation: One of the common methods for synthesizing 4-chromanone involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid.

Industrial Production Methods:

- Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on improving yield, reducing costs, and ensuring the purity of the final product .

化学反応の分析

Aldol Condensation and Intramolecular Oxa-Michael Addition

4-Chromanone derivatives are frequently synthesized via aldol condensation of 2′-hydroxyacetophenones with aldehydes, followed by intramolecular oxa-Michael cyclization. This one-step methodology is efficient under microwave irradiation (160–170°C) using diisopropylamine (DIPA) as a base .

Electron-deficient acetophenones yield higher product purity, while electron-rich substrates (e.g., methoxy groups) result in lower yields due to competing aldehyde self-condensation .

Oxidation to Chromones

3-Bromo-2-pentylchroman-4-one undergoes hydrobromide elimination using CaCO₃ in DMF under microwave conditions to form chromones (e.g., 2-pentylchromone, 84% yield) .

Reduction of the Carbonyl Group

NaBH₄ reduces the 4-keto group to a secondary alcohol, producing chroman-4-ol derivatives in near-quantitative yields . For enantioselective reduction, Ca(BH₄)₂ in EtOH selectively reduces chromanone precursors to bioactive natural products like chromanone A (41% yield) .

Bromination at Position 3

Pyridinium tribromide (Py·Br₃) brominates this compound at the 3-position, yielding 3-bromo derivatives (e.g., 3-bromo-2-pentylchroman-4-one) as a diastereomeric mixture (80:20 cis:trans) .

Nucleophilic Substitution

3-Bromo derivatives undergo nucleophilic substitution with amines, cyanide, or acetate, enabling functionalization for drug discovery . For example:

- NH₂ substitution : 3-Amino derivatives synthesized using NH₃/MeOH.

- CN substitution : Sm-mediated Reformatsky reaction introduces nitrile groups .

Cyclization and Ring Expansion

This compound serves as a precursor for fused heterocycles. Light-driven intramolecular cyclization of 2-allyloxyacetophenones yields this compound fused to pyran derivatives (e.g., pyrano[3,2-c]chromen-5-ones) . Acid catalysis (CF₃SO₃H) facilitates cyclization of chalcone analogs into spirochromanones .

Functionalization via Condensation

This compound reacts with hydrazines and hydroxylamine to form hydrazones and oximes, respectively. These intermediates are pivotal for synthesizing antimicrobial and anticancer agents . For instance:

- Hydrazones : Condensation with arylhydrazines yields 3-arylidene-chromanones, evaluated for MAO inhibition .

- Oximes : Synthesized in EtOH with NH₂OH·HCl and K₂CO₃ (m.p. 140°C) .

Halogenation and Elimination

Bromination at the 6- or 8-position enhances biological activity. For example, 6-chloro-4-chromanone derivatives exhibit antitumor properties by modulating CDK4 and apoptosis genes (Bcl-2, Bax) . Dehydration of chroman-4-ol with POCl₃/pyridine removes the hydroxyl group, restoring the aromatic chromane structure .

Table 1: Bromination Reactions of this compound Derivatives

| Substrate | Reagent | Product | Yield (%) | Application |

|---|---|---|---|---|

| 2-Pentylchroman-4-one (1a) | Py·Br₃ | 3-Bromo-2-pentylchroman-4-one | 75% | SIRT2 inhibitors |

| 6-Chlorochroman-4-one | Cl₂/AcOH | 6,8-Dichlorochroman-4-one | 62% | Anticancer agents |

Table 2: Biologically Active Derivatives

科学的研究の応用

Medicinal Applications

4-Chromanone derivatives have been extensively studied for their pharmacological properties. They serve as scaffolds for the development of drugs targeting multiple diseases, including cancer, diabetes, and neurodegenerative disorders.

Anticancer Activity

Research indicates that this compound derivatives exhibit potent anticancer properties. For instance, compounds derived from this compound have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis.

- Case Study : A study demonstrated that a specific derivative of this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective cell death at low concentrations .

Anti-inflammatory Properties

This compound derivatives are recognized for their anti-inflammatory effects. They inhibit key inflammatory pathways and cytokines involved in chronic diseases.

- Data Table: Anti-inflammatory Activity of this compound Derivatives

| Compound Name | Evaluation Method | Inference |

|---|---|---|

| Hesperetin Derivatives | Tested against IL-6, TNF-a | Significant reduction in cytokine levels |

| 3-Arylidene-7-methoxychroman-4-one | Carrageenan-induced edema model | Exhibited notable anti-inflammatory activity |

| Violacin A | NF-kB signaling suppression | Potential therapeutic for inflammation-related disorders |

Neuroprotective Effects

Certain this compound derivatives have been identified as potential neuroprotective agents. They inhibit monoamine oxidase enzymes, which are implicated in neurodegenerative diseases.

- Case Study : A novel compound showed high potency against monoamine oxidase-B (IC50 = 10.58 nM), suggesting its potential as a treatment for conditions like Parkinson's disease .

Agricultural Applications

Recent studies have also highlighted the role of this compound derivatives in enhancing plant immunity. These compounds can induce resistance against viral infections in crops.

Induction of Plant Immunity

Research has shown that specific this compound-derived compounds can enhance disease resistance in plants, particularly against Cucumber Mosaic Virus (CMV).

- Data Table: Effects on Plant Immunity

| Compound Name | Effect on Plant | Mechanism |

|---|---|---|

| Compound 7c | Enhanced resistance in Passiflora spp. | Targets ABA signaling pathway |

| Compound X | Increased soluble sugars and proteins | Boosts overall plant health |

作用機序

The mechanism of action of 4-chromanone and its derivatives involves various molecular targets and pathways. For instance, some derivatives exhibit antiproliferative effects by inhibiting sirtuin-2, a member of the sirtuin family of NAD±dependent deacetylases. This inhibition can lead to the modulation of cellular processes such as apoptosis, cell cycle regulation, and DNA repair .

類似化合物との比較

Chromone: Unlike 4-chromanone, chromone has a double bond between C2 and C3.

Isoflavone: Isoflavone is a 3-phenylchroman-4-one and differs from this compound by having a phenyl group at the 3-position.

Uniqueness:

- The absence of a double bond between C2 and C3 in this compound distinguishes it from chromone and contributes to its unique biological activities. Additionally, the structural diversity of this compound derivatives allows for the development of a wide range of bioactive compounds .

生物活性

4-Chromanone, also known as chroman-4-one, is a significant compound in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, anti-inflammatory, and plant immunity-inducing effects, supported by research findings and data tables.

Chemical Structure and Synthesis

This compound features a bicyclic structure consisting of a benzene ring fused to a pyranone. Its general formula is , and it serves as a precursor for various biologically active compounds. The synthesis of 4-chromanones can be performed through several methods, including Michael addition reactions and cyclization processes .

Common Synthetic Routes

| Methodology | Description |

|---|---|

| Michael Addition | Involves the reaction of phenols with acrylonitriles to yield 4-chromanones. |

| Cyclization Reactions | Various cyclization techniques are employed to construct the chroman-4-one framework from simpler precursors. |

Anticancer Activity

Recent studies have highlighted the potent anticancer effects of this compound derivatives. For instance, newly synthesized congeners demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) . The mechanisms of action include:

- Induction of Apoptosis : Compounds such as 14b and 14c showed the ability to up-regulate pro-apoptotic genes (P53 and Bax) while down-regulating anti-apoptotic genes (Bcl-2) .

- Cell Cycle Arrest : Some derivatives exhibited dual mechanisms by inducing both apoptosis and cell cycle arrest.

- DNA Fragmentation : The compounds were found to induce DNA fragmentation in cancer cells, contributing to their cytotoxic effects .

Antimicrobial Properties

This compound derivatives have also been evaluated for their antimicrobial activities. A study indicated that certain compounds exhibited significant inhibition against various bacterial strains, demonstrating potential as antimicrobial agents .

Anti-inflammatory Effects

Research has shown that 4-chromanones possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, making them candidates for treating inflammatory diseases .

Plant Immunity Induction

A recent study focused on the use of this compound-derived compounds as inducers of plant immunity against viral infections. Compounds like 7c demonstrated effective protection against cucumber mosaic virus (CMV) in Passiflora spp., enhancing disease resistance through modulation of plant hormone signaling pathways .

Efficacy Against CMV

| Compound | Inhibition Rate (%) | Relative Control Efficiency (%) |

|---|---|---|

| 7c | 57.69 | 47.49 |

| 7g | 56.13 | Not specified |

| Dufulin | 42.08 | Not specified |

Case Studies

- Anticancer Study : A comprehensive study assessed the cytotoxic activity of various this compound derivatives on MCF-7 and HCT-116 cell lines using MTT assays. Results indicated that several compounds significantly reduced cell viability compared to untreated controls, with some showing greater efficacy than standard chemotherapeutics like doxorubicin .

- Plant Immunity Research : Field trials with compound 7c showed enhanced resistance in passion fruit plants against CMV, with improved nutritional quality indicators such as soluble protein and vitamin C content in fruits .

特性

IUPAC Name |

2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTDXOZUKAQDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060081 | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-37-2 | |

| Record name | Chromanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chromanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chromanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chroman-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。